2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, universally recognized as n-octyl-β-D-thioglucopyranoside (OTG), is a high-purity, non-ionic detergent utilized extensively in membrane biochemistry and structural biology. Featuring an octyl chain linked to a glucose moiety via a robust thioether bond rather than an oxygen linkage, OTG provides gentle, non-denaturing solubilization of integral membrane proteins while maintaining their native conformational states. With a critical micelle concentration (CMC) of approximately 9 mM, it strikes an optimal balance between efficient micelle formation and rapid dialyzability, making it a highly procurement-relevant choice for workflows requiring downstream detergent removal, such as liposome reconstitution and protein crystallography[1].
Substituting OTG with its oxygen-linked analog, n-octyl-β-D-glucopyranoside (OG), or other common non-ionic detergents like Dodecyl maltoside (DDM) or Triton X-100, frequently leads to process failures in sensitive biochemical workflows. OG is highly susceptible to enzymatic cleavage by β-glucosidases present in crude cell lysates, resulting in rapid detergent degradation, loss of micellar stability, and subsequent protein precipitation [1]. Conversely, substituting with low-CMC detergents like DDM (CMC ~0.17 mM) traps the solubilized proteins in persistent micellar states, as the large micelles cannot easily diffuse through standard dialysis membranes, severely complicating downstream liposome reconstitution or crystallization efforts.
The thioether linkage in OTG confers absolute resistance to enzymatic degradation by β-glucosidases, a common challenge when extracting proteins from crude cell lysates. In direct comparative assays, while the O-glycosidic bond of n-octyl-β-D-glucopyranoside (OG) is rapidly hydrolyzed by β-glucosidases, leading to detergent breakdown and protein aggregation, OTG remains 100% intact and stable over prolonged incubation periods [1].
| Evidence Dimension | Resistance to β-glucosidase degradation |
| Target Compound Data | 100% resistant (stable thioether linkage) |
| Comparator Or Baseline | n-octyl-β-D-glucopyranoside (OG) (Rapidly degraded) |
| Quantified Difference | Absolute resistance vs. rapid enzymatic hydrolysis |
| Conditions | Incubation in β-glucosidase-rich active cell lysates |
Ensures consistent detergent concentration during prolonged membrane protein extraction, preventing premature protein aggregation and batch loss.
OTG provides a significantly wider and more forgiving concentration window for the successful reconstitution of membrane proteins into liposomes via the detergent dilution procedure. Quantitative studies on the melibiose carrier demonstrated that OTG enables successful reconstitution across a broad concentration range of 45–70 mM, whereas the oxygen analog OG is restricted to a narrow 43–46 mM window [1].
| Evidence Dimension | Effective concentration range for liposome reconstitution |
| Target Compound Data | 45–70 mM (25 mM operational window) |
| Comparator Or Baseline | n-octyl-β-D-glucopyranoside (OG) (43–46 mM; 3 mM operational window) |
| Quantified Difference | >8-fold wider operational concentration window |
| Conditions | Detergent dilution procedure for melibiose carrier reconstitution |
A wider reconstitution window drastically reduces batch-to-batch failure rates, making industrial and structural biology workflows significantly more robust.
The critical micelle concentration (CMC) of a detergent dictates its ease of removal via dialysis. OTG possesses a relatively high CMC of approximately 9 mM, allowing it to exist as small, easily dialyzable monomers during buffer exchange. In contrast, benchmark detergents like Dodecyl maltoside (DDM) have extremely low CMCs (~0.17 mM) and form large micelles that cannot pass through standard dialysis membranes, trapping the target proteins .
| Evidence Dimension | Critical Micelle Concentration (CMC) governing dialyzability |
| Target Compound Data | ~9 mM (Rapidly dialyzable) |
| Comparator Or Baseline | Dodecyl maltoside (DDM) (~0.17 mM; poorly dialyzable) |
| Quantified Difference | ~50-fold higher CMC, enabling rapid monomeric diffusion |
| Conditions | Post-solubilization buffer exchange and detergent removal |
Enables rapid and complete removal of the detergent without requiring specialized hydrophobic adsorption resins, streamlining downstream functional assays.
Unlike aromatic non-ionic detergents such as Triton X-100, which exhibit strong UV absorbance at 280 nm, OTG is completely optically clear in the UV range. This structural advantage allows for the direct spectrophotometric quantification of solubilized membrane proteins without high background interference or the need for secondary colorimetric assays .
| Evidence Dimension | UV absorbance at 280 nm |
| Target Compound Data | Minimal to zero absorbance |
| Comparator Or Baseline | Triton X-100 (High background absorbance at 280 nm) |
| Quantified Difference | Elimination of A280 background interference |
| Conditions | Spectrophotometric protein concentration determination at 280 nm |
Allows direct, accurate, and rapid quantification of solubilized proteins, saving time and reducing assay complexity in purification workflows.
OTG is the preferred non-denaturing detergent for extracting and crystallizing delicate transmembrane proteins. Its high CMC (~9 mM) ensures that the detergent can be easily and precisely reduced via dialysis during crystallization trials, avoiding the micellar trapping commonly seen with low-CMC alternatives like DDM .
For the functional reconstitution of membrane transporters and receptors into artificial lipid bilayers, OTG provides an exceptionally wide operational concentration window (45–70 mM). This makes it the optimal choice for industrial-scale or highly reproducible laboratory workflows where strict concentration control of O-glucosides is prone to batch failure [1].
When extracting proteins from plant tissues, fungal lysates, or other environments rich in β-glucosidases, OTG is the mandatory choice over standard octyl glucoside. Its thioether linkage completely resists enzymatic cleavage, preventing sudden detergent degradation and catastrophic protein precipitation during the extraction process [2].